molecular formula C7H9NO3 B063409 4-(1,2-Oxazol-3-yl)butanoic acid CAS No. 170648-43-8

4-(1,2-Oxazol-3-yl)butanoic acid

Cat. No.: B063409
CAS No.: 170648-43-8
M. Wt: 155.15 g/mol
InChI Key: LJCUWNQJFZLYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Oxazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a five-membered 1,2-oxazole ring substituted at the 3-position and linked to a four-carbon aliphatic chain terminating in a carboxylic acid group. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its polarizable and aromatic character. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules, such as synthetic auxins and heterocyclic amino acid analogs .

Properties

CAS No.

170648-43-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10)

InChI Key

LJCUWNQJFZLYDX-UHFFFAOYSA-N

SMILES

C1=CON=C1CCCC(=O)O

Canonical SMILES

C1=CON=C1CCCC(=O)O

Synonyms

3-Isoxazolebutanoicacid(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(1,2-Oxazol-3-yl)butanoic acid with structurally related compounds, focusing on molecular properties, solubility, and functional applications.

Compound Molecular Formula Molecular Weight Solubility Key Features
This compound (Target) C₇H₉NO₃ 155.15 (calculated) Likely polar solvents (e.g., DMSO) Contains a 1,2-oxazole ring; potential ligand for enzyme binding or herbicidal use .
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid C₁₂H₁₂N₂O₃ 232.23 Chloroform, Methanol, DMSO 1,2,4-Oxadiazole ring with phenyl substitution; used as a research chemical.
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butanoic acid C₁₁H₁₂N₂O₄S 268.29 Not specified Benzothiazole sulfone core; potential neuropharmacological applications.
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.67 Water (as sodium salt) Synthetic auxin herbicide; acts via disruption of plant cell growth.

Key Comparisons:

Heterocyclic Core Differences: The 1,2-oxazole ring in the target compound is less electron-deficient than the 1,2,4-oxadiazole in due to fewer electronegative atoms. This may enhance the target compound’s ability to participate in π-π stacking interactions in biological systems.

Bioactivity and Applications: MCPB shares the butanoic acid backbone but uses a phenoxy group for herbicidal activity. The target compound’s oxazole ring may confer distinct modes of action, such as interference with amino acid metabolism. The phenyl-substituted oxadiazole in demonstrates improved solubility in organic solvents, suggesting that the target compound’s simpler structure may favor aqueous solubility for in vitro studies.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (155.15 vs. 232.23 in ) could enhance bioavailability and membrane permeability.

Research Findings and Limitations

  • Synthetic Accessibility: The synthesis of oxazole derivatives typically involves cyclization reactions, as seen in the preparation of oxadiazolidinone analogs .
  • Biological Data Gaps: While MCPB and related auxins are well-characterized , the biological activity of this compound remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.